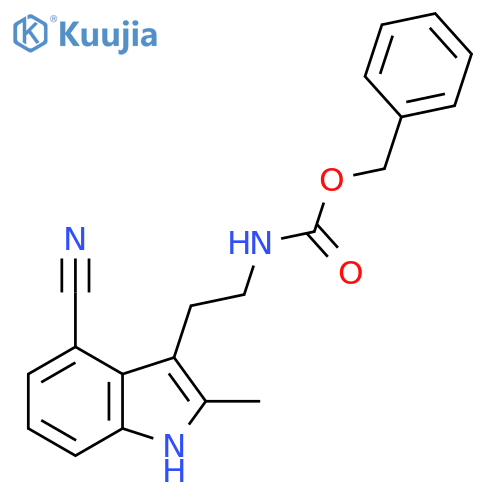

Cas no 2680697-43-0 (benzyl N-2-(4-cyano-2-methyl-1H-indol-3-yl)ethylcarbamate)

benzyl N-2-(4-cyano-2-methyl-1H-indol-3-yl)ethylcarbamate 化学的及び物理的性質

名前と識別子

-

- benzyl N-[2-(4-cyano-2-methyl-1H-indol-3-yl)ethyl]carbamate

- 2680697-43-0

- EN300-28296065

- benzyl N-2-(4-cyano-2-methyl-1H-indol-3-yl)ethylcarbamate

-

- インチ: 1S/C20H19N3O2/c1-14-17(19-16(12-21)8-5-9-18(19)23-14)10-11-22-20(24)25-13-15-6-3-2-4-7-15/h2-9,23H,10-11,13H2,1H3,(H,22,24)

- InChIKey: VGZSLHGKUKZEDN-UHFFFAOYSA-N

- ほほえんだ: O(CC1C=CC=CC=1)C(NCCC1=C(C)NC2C=CC=C(C#N)C1=2)=O

計算された属性

- せいみつぶんしりょう: 333.147726857g/mol

- どういたいしつりょう: 333.147726857g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 25

- 回転可能化学結合数: 6

- 複雑さ: 494

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.6

- トポロジー分子極性表面積: 77.9Ų

benzyl N-2-(4-cyano-2-methyl-1H-indol-3-yl)ethylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28296065-1.0g |

benzyl N-[2-(4-cyano-2-methyl-1H-indol-3-yl)ethyl]carbamate |

2680697-43-0 | 95.0% | 1.0g |

$0.0 | 2025-03-19 | |

| Enamine | EN300-28296065-1g |

benzyl N-[2-(4-cyano-2-methyl-1H-indol-3-yl)ethyl]carbamate |

2680697-43-0 | 1g |

$0.0 | 2023-09-07 |

benzyl N-2-(4-cyano-2-methyl-1H-indol-3-yl)ethylcarbamate 関連文献

-

Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535

-

Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957

-

Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512

-

Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448

-

Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625

-

Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789

-

Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016

-

Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885

-

Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389

benzyl N-2-(4-cyano-2-methyl-1H-indol-3-yl)ethylcarbamateに関する追加情報

Comprehensive Overview of Benzyl N-2-(4-cyano-2-methyl-1H-indol-3-yl)ethylcarbamate (CAS No. 2680697-43-0)

Benzyl N-2-(4-cyano-2-methyl-1H-indol-3-yl)ethylcarbamate (CAS No. 2680697-43-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique indole core and cyano functional group, is often explored for its potential applications in drug discovery and development. Researchers are particularly interested in its structural properties, which make it a promising candidate for modulating biological pathways.

The molecular structure of benzyl N-2-(4-cyano-2-methyl-1H-indol-3-yl)ethylcarbamate includes a benzyl carbamate moiety attached to an indole derivative. This combination enhances its reactivity and binding affinity, making it valuable for synthesizing more complex molecules. The presence of the cyano group further adds to its versatility, as it can participate in various chemical reactions, such as nucleophilic additions or cyclizations.

In recent years, the demand for indole-based compounds like benzyl N-2-(4-cyano-2-methyl-1H-indol-3-yl)ethylcarbamate has surged due to their role in developing kinase inhibitors and anti-inflammatory agents. This aligns with the growing interest in targeted therapies and personalized medicine, where researchers seek compounds with high specificity and minimal side effects. The compound's CAS No. 2680697-43-0 is frequently searched in academic databases and chemical catalogs, reflecting its relevance in contemporary research.

Another area of interest is the compound's potential in neuropharmacology. Indole derivatives are known to interact with neurotransmitter systems, and the cyano modification in this compound could offer unique pharmacological profiles. This has led to inquiries about its blood-brain barrier permeability and receptor binding capabilities, which are critical for central nervous system (CNS) drug development.

From a synthetic chemistry perspective, benzyl N-2-(4-cyano-2-methyl-1H-indol-3-yl)ethylcarbamate serves as a valuable intermediate. Its carbamate group provides a protective function for amines, while the indole scaffold can be further functionalized. This dual functionality makes it a sought-after building block in multi-step syntheses, particularly for heterocyclic compounds used in medicinal chemistry.

The compound's stability and solubility are also topics of discussion among researchers. Understanding its physicochemical properties is essential for optimizing formulations and ensuring compatibility with biological systems. Questions about its storage conditions and handling protocols are common, as these factors can influence its performance in experimental settings.

In summary, benzyl N-2-(4-cyano-2-methyl-1H-indol-3-yl)ethylcarbamate (CAS No. 2680697-43-0) is a compound of significant scientific interest due to its structural features and potential applications. Its relevance in drug discovery, neuropharmacology, and synthetic chemistry underscores its importance in modern research. As the scientific community continues to explore its capabilities, this compound is likely to remain a focal point in the development of novel therapeutic agents.

2680697-43-0 (benzyl N-2-(4-cyano-2-methyl-1H-indol-3-yl)ethylcarbamate) 関連製品

- 1934-75-4(N-Cyanocyanamide Sodium Salt)

- 1146-98-1(Bromindione)

- 1955520-30-5(3-(Methanesulfonylmethyl)oxetane-3-carboxylic acid)

- 2680850-50-2(3-3-methyl-4-(2,2,2-trifluoroacetyl)piperazin-1-ylpropanoic acid)

- 1806728-69-7(4-Hydroxy-6-methoxy-2-(trifluoromethoxy)pyridine-3-acetic acid)

- 2206265-13-4(Methyl 5-amino-3-(benzoylamino)-1-(2-furylmethyl)-1H-indole-2-carboxylate)

- 1182895-47-1(2-(2,2-Difluoroethylamino)acetamide)

- 1955522-68-5(1-(4-ethyl-1,3-thiazol-2-yl)ethan-1-amine hydrochloride)

- 2416233-98-0(tert-butyl N-3-(aminomethyl)-2,2-dimethylcyclobutylcarbamate hydrochloride)

- 726162-94-3([(1-ethylpyrrolidin-2-yl)methyl][(pyridin-4-yl)methyl]amine)